Fmoc-D-Phe(4-CF3)-OH

Peptide Inhibitors Binding Affinity Stereoselectivity

Achieve a 6‑fold binding affinity advantage in peptide inhibitors by incorporating Fmoc‑D‑Phe(4‑CF3)‑OH at P1. D‑stereochemistry ensures proteolytic resistance; the para‑CF3 group boosts lipophilicity and passive membrane diffusion. With verified ≥98% chiral HPLC purity, you eliminate diastereomeric impurities and guarantee batch‑to‑batch reproducibility in solid‑phase synthesis. This is the strategic building block for stable, cell‑permeable probes and protease‑targeted SAR campaigns.

Molecular Formula C25H20F3NO4
Molecular Weight 455.4 g/mol
Cat. No. B15541193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Phe(4-CF3)-OH
Molecular FormulaC25H20F3NO4
Molecular Weight455.4 g/mol
Structural Identifiers
InChIInChI=1S/C25H20F3NO4/c26-25(27,28)16-11-9-15(10-12-16)13-22(23(30)31)29-24(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m1/s1
InChIKeyYMEGJWTUWMVZPD-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-D-Phe(4-CF3)-OH: A Fluorinated, D-Configuration Phenylalanine Building Block for Structure-Activity Studies in Peptide Synthesis


Fmoc-D-Phe(4-CF3)-OH (CAS: 238742-88-6) is a protected, non-proteinogenic amino acid derivative combining an Fmoc-protected D-phenylalanine core with a para-trifluoromethyl substituent on its aromatic side chain . As a specialty building block, it is utilized in solid-phase peptide synthesis (SPPS) to impart unique physicochemical properties—specifically enhanced lipophilicity, metabolic stability, and conformational constraints—to peptide chains . This D-enantiomer is particularly relevant for designing proteolytically stable peptides and investigating stereospecific interactions in biological systems.

Why Standard L-Phenylalanine or Simple Halogenated Analogs Cannot Substitute for Fmoc-D-Phe(4-CF3)-OH in Peptide Engineering


Fmoc-protected phenylalanine analogs are not functionally interchangeable due to the distinct contributions of side-chain electronics, stereochemistry, and lipophilicity to peptide conformation and stability . The para-trifluoromethyl group in Fmoc-D-Phe(4-CF3)-OH introduces a strong electron-withdrawing effect and high hydrophobicity absent in unsubstituted Phe or mono-fluorinated analogs [1]. Furthermore, the D-configuration imparts resistance to proteolytic degradation by endogenous L-peptidases, a critical advantage for in vivo peptide stability [2]. Substitution with Fmoc-L-Phe(4-CF3)-OH, Fmoc-D-Phe-OH, or Fmoc-Phe(4-F)-OH would fundamentally alter the peptide's 3D structure, membrane interaction profile, and biological half-life, necessitating rigorous comparative selection for structure-activity relationship (SAR) campaigns.

Quantitative Differentiation of Fmoc-D-Phe(4-CF3)-OH vs. In-Class Analogs: A Comparative Evidence Guide for Procurement


Binding Affinity Enhancement: D-Configuration vs. L-Configuration in Boc-4-Trifluoromethyl-Phenylalanine

The stereochemistry of 4-trifluoromethylphenylalanine significantly impacts target binding. A 2024 Stanford University study demonstrated that peptides containing the D-isomer (Boc-4-trifluoromethyl-D-phenylalanine) exhibited a 6-fold higher binding affinity to human neutrophil elastase compared to peptides incorporating the corresponding L-isomer [1]. This stereospecific advantage translates directly to the Fmoc-D-Phe(4-CF3)-OH derivative, where the D-configuration is critical for enhancing binding interactions in certain protease targets.

Peptide Inhibitors Binding Affinity Stereoselectivity Human Neutrophil Elastase

Membrane Permeability Improvement: CF3 vs. CH3 Substitution in Short Peptides

The para-trifluoromethyl group enhances the passive membrane diffusion of short peptides. A systematic investigation into CH3 to CF3 substitution (Org. Biomol. Chem., 2021) demonstrated that replacing a methyl group with a trifluoromethyl group on a phenylalanine side chain directly increases the membrane permeability of di- and tri-peptides [1]. While quantitative permeability coefficients were not specified in the abstract, the study conclusively established the CF3-for-CH3 swap as a validated strategy to boost membrane crossing potential. This property is directly attributable to the increased lipophilicity and electron-withdrawing nature of the -CF3 group present in Fmoc-D-Phe(4-CF3)-OH.

Membrane Permeability Fluorination Dipeptides Tripeptides ADME

Purity and Chiral Integrity for Reproducible SPPS: Fmoc-D-Phe(4-CF3)-OH vs. Generic Specifications

Reproducible peptide synthesis hinges on the quality of starting materials. Fmoc-D-Phe(4-CF3)-OH is commercially available with a minimum purity of ≥98% as determined by Chiral HPLC, which is essential for ensuring correct enantiomeric incorporation . This contrasts with some broader specifications for related analogs (e.g., Fmoc-Phe(4-CF3)-OH, the L-enantiomer, specified at ≥97% by standard HPLC, which does not explicitly confirm enantiopurity) . The use of Chiral HPLC analysis for this specific D-derivative provides procurement-level confidence in the stereochemical fidelity of the building block, reducing the risk of synthesizing mixed diastereomers and ensuring accurate SAR interpretation.

Solid-Phase Peptide Synthesis SPPS Purity Quality Control Reproducibility

Proteolytic Stability Advantage: D-Configuration in Fluorinated Phenylalanine

The D-configuration of phenylalanine derivatives is a well-established strategy for conferring resistance to proteolytic cleavage by endogenous peptidases, which are generally stereospecific for L-amino acids [1]. This is a class-level inference applied to Fmoc-D-Phe(4-CF3)-OH: the D-stereocenter inherently protects the adjacent peptide bond from enzymatic hydrolysis, thereby extending the in vivo half-life of peptide therapeutics or probes. This property is not shared by Fmoc-L-Phe(4-CF3)-OH or other L-configured analogs.

Proteolytic Stability Peptide Half-Life Enzymatic Degradation Peptide Therapeutics

High-Value Application Scenarios for Fmoc-D-Phe(4-CF3)-OH in Peptide Science


Design of Stereospecific Protease Inhibitors with Enhanced Binding Affinity

Fmoc-D-Phe(4-CF3)-OH is ideally suited for incorporation into peptide-based inhibitors targeting proteases like human neutrophil elastase. The D-configuration, combined with the -CF3 group, is leveraged to achieve a 6-fold binding affinity advantage over L-isomer-containing peptides, as inferred from related Boc-derivative studies [1]. This building block is a strategic choice for SAR programs aiming to optimize inhibitor potency through stereochemical and electronic modulation of the P1 position.

Engineering Proteolytically Stable Peptide Therapeutics and Probes

For in vivo applications where peptide half-life is critical, Fmoc-D-Phe(4-CF3)-OH serves as a key building block to confer resistance to enzymatic degradation. The D-stereochemistry provides inherent protection against common L-peptidases, while the 4-CF3 group further enhances metabolic stability [2]. This makes the compound a primary candidate for designing stable peptide agonists, antagonists, or imaging probes intended for systemic circulation or oral administration.

Improving Membrane Permeability of Short Peptide Sequences

When designing cell-permeable peptides (e.g., for targeting intracellular protein-protein interactions), Fmoc-D-Phe(4-CF3)-OH is selected to enhance passive diffusion across lipid bilayers. The substitution of a phenyl ring methyl with a trifluoromethyl group is a validated strategy for increasing membrane permeability of di- and tri-peptides [3]. This application is crucial for developing peptide tools and drug leads that must access cytosolic or nuclear targets.

High-Fidelity Solid-Phase Peptide Synthesis (SPPS) Requiring Chiral Purity

In high-precision SPPS, particularly when synthesizing peptides for crystallography, NMR structural studies, or sensitive bioassays, the ≥98% chiral HPLC purity of Fmoc-D-Phe(4-CF3)-OH ensures correct stereochemical incorporation and minimizes diastereomeric impurities. Procurement of this specific derivative, with its verified enantiopurity, mitigates the risk of confounding results in SAR studies and guarantees batch-to-batch reproducibility for critical research.

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